molecular formula C26H25N3O3S B5183670 1-(4-methoxyphenyl)-2-{[5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-methoxyphenyl)-2-{[5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B5183670
M. Wt: 459.6 g/mol
InChI Key: WLQMXBIHBPDOGB-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-{[5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a naphthalene moiety, and a triazole ring, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-2-{[5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves multiple steps, typically starting with the preparation of the triazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reacting with halogens or other substituents under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-methoxyphenyl)-2-{[5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to fully understand the molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar compounds to 1-(4-methoxyphenyl)-2-{[5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone include other triazole derivatives and naphthalene-based compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of a methoxyphenyl group, a naphthalene moiety, and a triazole ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[[5-[(1-methylnaphthalen-2-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-4-15-29-25(16-32-24-14-11-19-7-5-6-8-22(19)18(24)2)27-28-26(29)33-17-23(30)20-9-12-21(31-3)13-10-20/h4-14H,1,15-17H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQMXBIHBPDOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)OCC3=NN=C(N3CC=C)SCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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